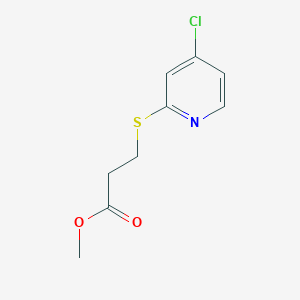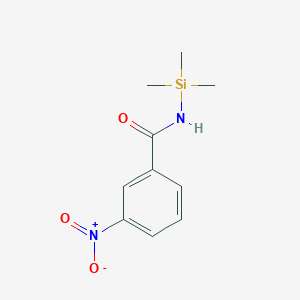![molecular formula C7H2BrN3S B11873043 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルは、チアゾール環がピリジン環に縮合した複素環化合物であり、2位に臭素原子、7位にシアノ基を有する。
準備方法
合成経路と反応条件
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルの合成は、通常、チアゾール環をピリジン誘導体に環化させる方法を用いる。 一般的な方法の一つに、臭素化ピリジン誘導体とチオアミドを特定の条件下で反応させて、目的のチアゾール環を生成する方法がある。 . 反応条件には、トリエチルアミンなどの塩基とエタノールなどの溶媒を使用することが多い。 .
工業生産方法
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルの工業生産方法は、文献では十分に記述されていない。 しかし、複素環合成の一般的な原理とスケールアップ技術は適用でき、収率と純度を最適化する反応条件の最適化、および大規模生産のための連続フロー反応器の使用などが含まれる。
化学反応の分析
反応の種類
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルは、さまざまな化学反応を起こすことが可能であり、以下のような反応が含まれる。
置換反応: 適切な条件下で、臭素原子は他の求核試薬と置換することができる。
酸化および還元: この化合物は、酸化および還元反応に参加することができ、チアゾール環中の硫黄原子または窒素原子の酸化状態を変化させる。
環化反応: シアノ基は、環化反応に関与してより複雑な複素環構造を形成することができる。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下のようなものがある。
求核試薬: 置換反応に用いるアミンやチオールなど。
酸化剤: 酸化反応に用いる過酸化水素や過マンガン酸カリウムなど。
還元剤: 還元反応に用いる水素化リチウムアルミニウムなど。
生成される主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬や条件によって異なる。 例えば、置換反応では、臭素原子を異なる官能基で置換した様々な誘導体が生成される。 .
科学研究への応用
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルは、科学研究において様々な応用がある。
医薬品化学: キナーゼ酵素やその他の生体経路を標的にする潜在的な医薬品候補の合成のためのビルディングブロックとして使用される。.
材料科学: この化合物のユニークな構造は、特定の電子特性または光学特性を持つ新規材料の開発に役立つ。
科学的研究の応用
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用機序
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれる。 この化合物は、酵素の活性部位に結合してその活性を阻害するか、または受容体タンパク質と相互作用してその機能を調節することができる。 関与する正確な経路は、研究対象の特定の生物系によって異なる。 .
類似化合物の比較
類似化合物
チアゾロ[4,5-b]ピリジン: これらの化合物は、類似の縮合環構造を有するが、ピリジン環に対するチアゾール環の位置が異なる。.
チアゾロ[5,4-b]ピリジン: これらのアナログも、チアゾール環がピリジン環に縮合した構造を有するが、置換パターンと潜在的な生物学的活性が異なる。.
独自性
2-ブロモチアゾロ[5,4-c]ピリジン-7-カルボニトリルは、その特定の置換パターンによって、独特の化学的および生物学的特性を付与されているため、ユニークである。 臭素およびシアノ置換基は、さらに化学修飾を行うための汎用性の高い中間体となり、様々な研究アプリケーションにおける有用性を高めている。 .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-b]pyridines: These analogs also feature a thiazole ring fused to a pyridine ring but with different substitution patterns and potential biological activities.
Uniqueness
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and cyano substituents make it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications .
特性
分子式 |
C7H2BrN3S |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2BrN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
InChIキー |
CWZQCDZBHJAARD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=N1)SC(=N2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)

![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
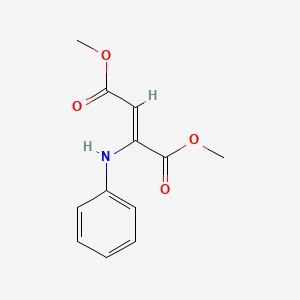
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
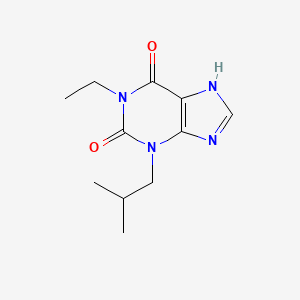
![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)


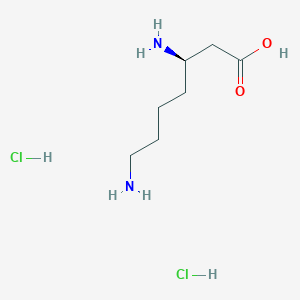
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)
